molecular formula C12H14ClN3O2 B1642133 Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1642133
M. Wt: 267.71 g/mol
InChI Key: FUTJWGAFYCKALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C12H14ClN3O2 and its molecular weight is 267.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14ClN3O2

Molecular Weight

267.71 g/mol

IUPAC Name

ethyl 4-chloro-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H14ClN3O2/c1-4-16-11-8(6-14-16)10(13)9(7(3)15-11)12(17)18-5-2/h6H,4-5H2,1-3H3

InChI Key

FUTJWGAFYCKALV-UHFFFAOYSA-N

SMILES

CCN1C2=NC(=C(C(=C2C=N1)Cl)C(=O)OCC)C

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)Cl)C(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-amino-1-ethylpyrazole (1.614 g, 14.5 mmol) and diethyl 2-(1-ethoxyethylidene)malonate (3.68 g, 16.0 mmol, as described by P. P. T. Sah, J. Amer. Chem. Soc., 1931, 5, 1836) was heated at 150° C. under Dean Stark conditions for 5 hours. Phosphorous oxychloride (25 ml) was carefully added to the mixture and the resulting solution was heated at 130° C. under reflux for 18 hours. The mixture was concentrated in vacuo, then the residual oil was carefully added, with cooling, to water (100 ml). The resulting mixture was extracted with DCM (3×100 ml) and the combined organic extracts were dried over anhydrous sodium sulphate and concentrated in vacuo. The residual oil was purified by Biotage chromatography (silica, 90 g) eluting with ethyl acetate-petrol (1:19). Fractions containing the desired product were combined and concentrated in vacuo to afford Intermediate 58 (1.15 g). LCMS showed MH+=268; TRET=3.18 min.
Quantity
1.614 g
Type
reactant
Reaction Step One
Name
diethyl 2-(1-ethoxyethylidene)malonate
Quantity
3.68 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 49.1 g of 1-ethyl-6-methyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.197 mole) and 250 ml of phosphorus oxychloride is refluxed for 4 hours. Then the excess phosphorus oxychloride is removed by vacuum distillation and the residue is treated with water. The 4-chloro compound (42 g) is filtered under suction and recrystallized from n-hexane, mp 54°-56° C.

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